molecular formula C17H14N2O4 B15108641 N,N'-(phenylmethanediyl)difuran-2-carboxamide

N,N'-(phenylmethanediyl)difuran-2-carboxamide

Cat. No.: B15108641
M. Wt: 310.30 g/mol
InChI Key: NMUNOHLFNQNZPD-UHFFFAOYSA-N
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Description

N,N’-(phenylmethanediyl)difuran-2-carboxamide is a compound that belongs to the class of furan derivatives These compounds are characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(phenylmethanediyl)difuran-2-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol. The reactions are often carried out in a microwave reactor in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC . The reaction conditions, including reaction time, solvent, and substrate amounts, are optimized to achieve good yields.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and ability to produce high yields under mild conditions .

Chemical Reactions Analysis

Types of Reactions: N,N’-(phenylmethanediyl)difuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the furan ring are replaced with other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield furan-2,5-dicarboxylic acid derivatives, while reduction can produce tetrahydrofuran derivatives .

Scientific Research Applications

N,N’-(phenylmethanediyl)difuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-(phenylmethanediyl)difuran-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This mechanism is similar to other carboxamide derivatives, which are known to inhibit the activity of various enzymes by binding to their active sites .

Comparison with Similar Compounds

Uniqueness: N,N’-(phenylmethanediyl)difuran-2-carboxamide is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other furan carboxamides.

Properties

Molecular Formula

C17H14N2O4

Molecular Weight

310.30 g/mol

IUPAC Name

N-[(furan-2-carbonylamino)-phenylmethyl]furan-2-carboxamide

InChI

InChI=1S/C17H14N2O4/c20-16(13-8-4-10-22-13)18-15(12-6-2-1-3-7-12)19-17(21)14-9-5-11-23-14/h1-11,15H,(H,18,20)(H,19,21)

InChI Key

NMUNOHLFNQNZPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(NC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3

Origin of Product

United States

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